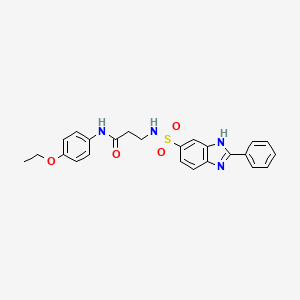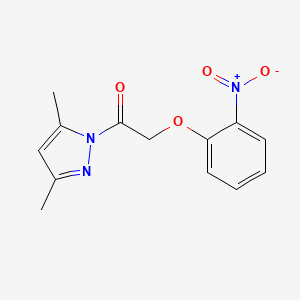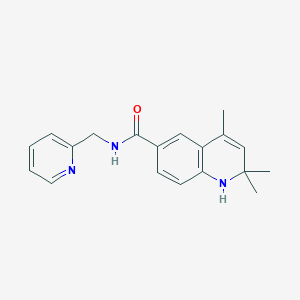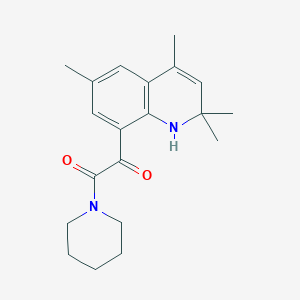![molecular formula C23H17N3O B14940282 2-methyl-5-(naphthalen-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14940282.png)
2-methyl-5-(naphthalen-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-(1-naphthyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Métodos De Preparación
The synthesis of 2-methyl-5-(1-naphthyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 1-naphthylamine with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the final pyrazolopyrimidine structure. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-methyl-5-(1-naphthyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the naphthyl and phenyl rings, using reagents like halogens or alkylating agents
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound exhibits promising biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. It has been investigated as a potential lead compound for the development of new therapeutic agents.
Material Science: Due to its unique structural features, the compound has been explored for use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound’s interactions with various biological targets have been studied to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-methyl-5-(1-naphthyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in various biological effects. Detailed studies on the molecular pathways involved can provide insights into its therapeutic potential and guide the development of new drugs.
Comparación Con Compuestos Similares
2-methyl-5-(1-naphthyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other pyrazolopyrimidine derivatives, such as:
2-methyl-5-(2-naphthyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one: This compound has a similar structure but with a different naphthyl substitution pattern, which may result in different biological activities and properties.
2-methyl-5-(1-naphthyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one: The presence of a methyl group on the phenyl ring can influence the compound’s reactivity and interactions with biological targets.
2-methyl-5-(1-naphthyl)-3-phenylpyrazolo[1,5-a]pyrimidin-4(3H)-one: This compound differs in the position of the carbonyl group, which can affect its chemical and biological properties.
These comparisons highlight the uniqueness of 2-methyl-5-(1-naphthyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one and its potential advantages over similar compounds in various applications.
Propiedades
Fórmula molecular |
C23H17N3O |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
2-methyl-5-naphthalen-1-yl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H17N3O/c1-15-22(17-9-3-2-4-10-17)23-24-20(14-21(27)26(23)25-15)19-13-7-11-16-8-5-6-12-18(16)19/h2-14,25H,1H3 |
Clave InChI |
BHVDJMLPVXQYEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=NC(=CC(=O)N2N1)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]acetohydrazide](/img/structure/B14940207.png)
![6-chloro-3-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B14940210.png)
![methyl 2-[2-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate](/img/structure/B14940224.png)
![(1E)-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940230.png)
![2-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B14940233.png)

![methyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B14940243.png)
![1-(4-methylpiperidin-1-yl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone](/img/structure/B14940249.png)
![1-ethyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B14940252.png)

![N-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide](/img/structure/B14940262.png)
![1'-ethyl-3-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14940275.png)

